molecular formula C25H17ClFN3O3S B11427990 N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11427990
M. Wt: 493.9 g/mol
InChI Key: OZRJWTJZCIYFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothieno[3,2-d]pyrimidine core substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide linker bearing a 4-chlorophenyl moiety. Such structural attributes are common in kinase inhibitors and antimicrobial agents, where the acetamide moiety facilitates hydrogen bonding .

Properties

Molecular Formula

C25H17ClFN3O3S

Molecular Weight

493.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H17ClFN3O3S/c26-16-7-11-18(12-8-16)28-21(31)14-29-22-19-3-1-2-4-20(19)34-23(22)24(32)30(25(29)33)13-15-5-9-17(27)10-6-15/h1-12H,13-14H2,(H,28,31)

InChI Key

OZRJWTJZCIYFIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C22H17ClFN3O3S
  • Molecular Weight : 457.9 g/mol
  • IUPAC Name : N-[(4-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer pathways. Notably, it has been shown to inhibit the AKT signaling pathway, which is crucial in various cancers, including glioblastoma.

Key Findings:

  • Inhibition of AKT Kinases : Studies indicate that the compound demonstrates low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy. This inhibition correlates with reduced growth in glioblastoma cell lines and lower toxicity towards non-cancerous cells .
  • Anti-Glioma Activity : The compound has shown promising results in inhibiting the formation of 3D neurospheres from primary patient-derived glioma stem cells. At concentrations that effectively inhibit glioma growth, it remains relatively non-toxic to normal cells .

Case Study 1: Anti-Glioma Activity

A study conducted on various compounds similar to N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide found that derivatives exhibited significant anti-glioma properties. Compound 4j , a close analogue, was specifically noted for its ability to inhibit AKT2/PKBβ and induce cell death in glioblastoma cells while sparing non-cancerous cells .

CompoundIC50 (µM)Cell LineEffect
4j12U87MGInhibitory
4j14U251Inhibitory

Case Study 2: Kinase Profiling

In a kinase profiling study involving 139 purified kinases, it was determined that the compound selectively inhibited AKT isoforms with IC50 values indicating high specificity towards AKT2 over AKT1 . This specificity is crucial for developing targeted therapies with minimal side effects.

Pharmacological Applications

The biological activity of N-(4-chlorophenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suggests several pharmacological applications:

  • Cancer Therapy : Given its potent anti-glioma effects and selective toxicity profile, this compound could be explored as a therapeutic agent against glioblastoma.
  • Kinase Inhibitor Development : The compound's ability to inhibit critical kinases positions it as a candidate for the development of new kinase inhibitors targeting oncogenic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The benzothieno[3,2-d]pyrimidine core differentiates this compound from analogs like N-(4-chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (), which has a thieno[2,3-d]pyrimidine core.

Another analog, 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (), incorporates a hexahydrobenzothienopyrimidine core, increasing hydrophobicity and conformational flexibility. The sulfamoylphenyl substituent may enhance solubility but reduce membrane permeability compared to the 4-chlorophenyl group .

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: The 4-fluorobenzyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,2-d]pyrimidin-2-yl]sulfanyl}acetamide; ). Fluorine’s electronegativity enhances dipole interactions in enzyme active sites .
  • Acetamide Linkers: The acetamide group in 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () is structurally analogous but substitutes 4-methylphenyl for 4-chlorophenyl. The chloro group’s stronger electron-withdrawing effect may increase binding affinity to targets like dihydrofolate reductase .

Comparative Data Table

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Benzothieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-(4-chlorophenyl) N/A (Theoretical kinase inhibition)
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl Antifungal (IC₅₀ = 12 µM)
2-{[3-(4-Bromophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-(4-bromophenyl), 4-sulfamoylphenyl Improved solubility (logP = 1.8)
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine 4-(4-chlorophenyl), 6-(3,4-dimethoxyphenyl) Antibacterial (MIC = 16 µg/mL)

Preparation Methods

Cyclocondensation of 2-Aminobenzothiophene-3-Carboxylic Acid Derivatives

Reaction of 2-aminobenzothiophene-3-carboxylic acid with urea or phosgene generates the pyrimidine ring. For example, heating 2-aminobenzothiophene-3-carboxylic acid with urea at 180°C in dimethylformamide (DMF) yields the dione core in 65–70% yield. Alternatively, phosgene gas in tetrahydrofuran (THF) under reflux achieves cyclization with higher efficiency (80–85%).

Key Reaction Conditions

  • Temperature : 180°C (urea) or 60°C (phosgene)

  • Solvent : DMF or THF

  • Catalyst : None required

Hydrazine-Mediated Ring Closure

4-Hydrazino intermediates, such as 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, undergo cyclization with carbonylating agents (e.g., 1,1'-carbonyldiimidazole) to form the dione structure. This method is advantageous for introducing nitrogen-based substituents early in the synthesis.

Functionalization with the Acetamide Side Chain

The 1-position is alkylated with N-(4-chlorophenyl)-2-chloroacetamide to introduce the target acetamide group.

Nucleophilic Alkylation

Reaction of the 3-(4-fluorobenzyl)-dione intermediate with N-(4-chlorophenyl)-2-chloroacetamide in acetone or DMF, using K₂CO₃ as a base, yields the final product. Typical conditions include reflux for 12–16 hours, achieving 60–68% yields.

Representative Procedure

  • Combine 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidine (1 equiv), N-(4-chlorophenyl)-2-chloroacetamide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

  • Reflux at 100°C for 12 hours.

  • Quench with ice-water, filter, and recrystallize from ethanol/water (3:1).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction time to 30–45 minutes while improving yields to 75–80%. This method minimizes side products like over-alkylated derivatives.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water mixtures (3:1) removes unreacted starting materials and byproducts. Polar solvents like methanol are avoided to prevent solvolysis of the acetamide group.

Chromatographic Techniques

Silica gel column chromatography (hexane:ethyl acetate, 4:1) resolves closely related impurities, particularly regioisomers.

Analytical Validation

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.49 (s, 1H, pyrimidine C2-H), 7.45–7.32 (m, 8H, aromatic), and 4.78 (s, 2H, CH₂CO).

  • IR Spectroscopy : Bands at 1701 cm⁻¹ (C=O, dione) and 1664 cm⁻¹ (C=O, acetamide).

  • Mass Spectrometry : ESI-MS m/z 520.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key AdvantageLimitation
Conventional Alkylation60–6812–16SimplicityLong reaction time
Microwave-Assisted75–800.5–0.75High efficiencySpecialized equipment required
Reductive Amination55–6024Mild conditionsLower yield

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at the 1- and 3-positions is mitigated by using stoichiometric ratios (1:1.2 for chloroacetamide) and controlled temperatures.

Solvent Selection

DMF enhances reactivity but complicates purification. Switching to acetone reduces polarity, easing crystallization without compromising yield.

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain temperature control and improve reproducibility.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiophene and pyrimidine precursors under reflux conditions using catalysts like acetic acid .
  • Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation, often requiring anhydrous solvents (e.g., DMF) .
  • Step 3 : Acetamide linkage formation through coupling reactions (e.g., EDCI/HOBt-mediated amidation) . Characterization :
  • NMR (¹H/¹³C) to confirm substituent positions.
  • HPLC for purity assessment (>95% typical) .
  • Mass spectrometry for molecular weight validation (e.g., [M+H]+ = 443.9 g/mol as in related analogs) .

Q. How is structural integrity confirmed, and what key spectroscopic data are reported?

Structural validation relies on:

  • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ groups in benzyl/acetamide) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (dioxo groups), 160–165 ppm (fluorinated aromatic carbons) .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-F) .
  • X-ray crystallography (for analogs): Confirms planar thienopyrimidine core and spatial arrangement of substituents .

Q. What are the primary biological targets or activities explored for this compound?

  • Enzyme inhibition : Potential interaction with kinases (e.g., EGFR) or proteases due to structural similarity to pyrimidine-based inhibitors .
  • Anticancer activity : IC₅₀ values in µM ranges against breast (MCF-7) and colon (HCT-116) cancer cell lines in preliminary assays .
  • Anti-inflammatory effects : COX-2 inhibition observed in computational docking studies .

Advanced Research Questions

Q. How can synthesis yields be optimized, and what factors influence scalability?

Methodological strategies :

  • Catalyst screening : Use Pd/C or CuI for coupling steps to reduce side products .
  • Solvent optimization : Replace DMF with acetonitrile to improve reaction homogeneity .
  • Design of Experiments (DoE) : Statistically optimize temperature (60–100°C) and reaction time (12–24 hrs) to maximize yield (>80%) . Critical factors :
  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How to resolve contradictions in reported biological activities across studies?

Approaches :

  • Comparative assays : Standardize cell lines (e.g., use identical passages of HeLa or HEK293) and assay protocols (MTT vs. ATP-luminescence) .
  • Structural analogs : Test derivatives with modified substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to isolate activity contributors . Example : Replacement of 4-fluorobenzyl with 2-fluorobenzyl reduced anticancer activity by 40%, highlighting substituent position sensitivity .

Q. What methodologies elucidate the compound’s mechanism of interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1M17), revealing hydrogen bonds with active-site residues (e.g., Lys721 in EGFR) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify affinity (KD ≈ 10⁻⁶ M reported for related compounds) .
  • In vitro enzymatic assays : Monitor inhibition of ATPase activity via spectrophotometry (λ = 340 nm) .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Methodology :

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups at different positions on the benzyl or phenyl rings .
  • Biological testing : Compare IC₅₀ values across analogs (see table below).
  • Computational QSAR : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ) with activity .

Example SAR Table :

Analog SubstituentsAnticancer IC₅₀ (µM)COX-2 Inhibition (%)
4-Fluorobenzyl12.5 ± 1.265 ± 3
2-Fluorobenzyl28.7 ± 2.142 ± 5
3-Chlorophenyl (core mod.)45.6 ± 3.8<20
Data from in vitro studies on analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.